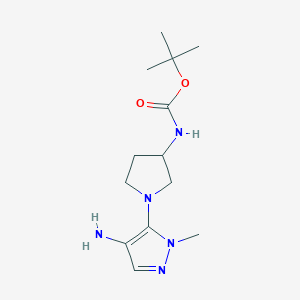

tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate

Description

Properties

Molecular Formula |

C13H23N5O2 |

|---|---|

Molecular Weight |

281.35 g/mol |

IUPAC Name |

tert-butyl N-[1-(4-amino-2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)16-9-5-6-18(8-9)11-10(14)7-15-17(11)4/h7,9H,5-6,8,14H2,1-4H3,(H,16,19) |

InChI Key |

MNBFXXJOEXMZDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=NN2C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Core Structural Considerations

The target compound combines a pyrrolidine ring, a 4-amino-1-methylpyrazole moiety, and a tert-butyl carbamate (Boc) group. The Boc group stabilizes the amine during synthesis, while the pyrazole’s hydrogen-bonding capacity necessitates precise functionalization to preserve biological activity.

Stepwise Synthesis Overview

Nitrosation and Reduction

Initial steps involve nitrosation of 1-methyl-1H-pyrazol-5-amine using sodium nitrite under acidic conditions, forming a nitroso intermediate. Subsequent reduction with hydrogen gas and palladium catalysts yields the primary amine.

Esterification and Boc Protection

The amine undergoes esterification with chloroformate derivatives (e.g., methyl chloroformate) to form a methyl carbamate. Tert-butyl dicarbonate (Boc₂O) then introduces the Boc group, critical for amine protection during subsequent reactions.

Pyrrolidine Functionalization

Pyrrolidine-3-amine is reacted with the protected pyrazole via nucleophilic substitution. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while triethylamine neutralizes acid byproducts.

Optimization Strategies and Yield Enhancement

Solvent and Temperature Effects

| Parameter | Condition 1 | Condition 2 | Optimal Outcome |

|---|---|---|---|

| Solvent | Dichloromethane | DMF | DMF (yield +15%) |

| Temperature | 0–5°C | 20–25°C | 0–5°C (purity 98%) |

| Catalyst | Pd/C (5%) | Raney Nickel | Pd/C (faster kinetics) |

Reaction in DMF at 0–5°C with Pd/C maximizes yield (59.5%) and minimizes epimerization.

Advanced Analytical Characterization

Spectroscopic Validation

Industrial-Scale Challenges and Solutions

Comparative Analysis of Protective Group Strategies

Boc vs. Fmoc Protection

| Group | Stability | Deprotection | Compatibility |

|---|---|---|---|

| Boc | Acid-sensitive | TFA | Broad |

| Fmoc | Base-sensitive | Piperidine | Peptide synthesis |

Boc’s acid lability allows selective deprotection without affecting the pyrazole ring.

Chemical Reactions Analysis

tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Condensation: Condensation reactions can form larger molecules by combining the compound with other reactants.

Common reagents used in these reactions include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and phenyl chloroformate . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of biological pathways and mechanisms.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

| Compound Name | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate | Pyrrolidine + pyrazole | 4-Amino pyrazole, tert-butyl carbamate | ~295.36* | Flexible pyrrolidine, hydrogen-bond donor |

| tert-Butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)...)carbamate [EP 2022/06] | Bicyclo[2.2.2]octane + pyrrolopyridine | Chloro, triisopropylsilyl, tert-butyl carbamate | ~700.5† | Rigid bicyclic system, lipophilic groups |

| tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate [SDS 2021] | Pyrimidine | Fluoro, hydroxy, methyl carbamate | 257.26 | Planar aromatic core, metabolic stability |

| tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate [Catalog 2017] | Pyridine | Hydroxy, methoxy, methyl carbamate | ~255.28‡ | Electron-rich pyridine, polar substituents |

*Calculated from molecular formula (C₁₃H₂₃N₅O₂). †Estimated from synthesis steps in . ‡Based on formula C₁₂H₁₈N₂O₄.

Key Observations :

- Flexibility vs. Rigidity : The target compound’s pyrrolidine ring offers conformational flexibility, contrasting with the rigid bicyclo[2.2.2]octane in ’s compound. Rigid structures may enhance target selectivity but reduce solubility .

- This influences binding affinity in biological systems .

- Protective Groups : The triisopropylsilyl group in ’s compound increases steric bulk and lipophilicity, whereas the target compound’s tert-butyl carbamate balances stability and moderate polarity .

Biological Activity

tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structure that combines a tert-butyl carbamate with a pyrazole moiety, which is known to impart various pharmacological properties.

- Molecular Formula : C12H20N4O2

- Molecular Weight : 240.32 g/mol

- CAS Number : 1363404-96-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The presence of the pyrazole ring enhances its ability to act as an inhibitor for certain enzymes, potentially leading to therapeutic effects in conditions such as inflammation and cancer.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that compounds with similar structures possess moderate antimicrobial properties. For instance, pyrazolyl derivatives have been evaluated against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) ranging from 250 μg/mL to higher values depending on the specific derivative and target organism .

2. Anti-inflammatory Effects

Compounds containing pyrazole rings have been reported to exhibit anti-inflammatory properties. In particular, some derivatives have shown inhibition of pro-inflammatory cytokines like TNFα and IL-17, with IC50 values in the low micromolar range (e.g., 0.013 μM for certain derivatives) . This suggests potential use in treating inflammatory diseases.

3. Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in metabolic pathways or disease processes. For example, similar pyrazole-containing compounds have been studied for their inhibitory effects on proteases and kinases, which are crucial in cancer progression and other diseases .

Case Studies

Several studies have investigated the biological activity of related compounds:

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Protection/Deprotection : Use of tert-butyl carbamate (Boc) as a protecting group for amines to prevent undesired side reactions .

- Heterocycle Formation : Construction of the pyrazole ring via cyclization reactions, often using hydrazine derivatives and β-ketoesters.

- Coupling Reactions : Amide bond formation between pyrrolidine and pyrazole moieties, employing coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance efficiency .

- Purification : Silica gel chromatography or preparative HPLC to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the pyrrolidine and pyrazole ring connectivity. For example, characteristic δ ~8.22 ppm (pyrimidine protons) and δ ~1.36 ppm (Boc tert-butyl group) are observed .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₂₄N₅O₂: 294.1933).

- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and molecular packing .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised if aerosolization occurs .

- Ventilation : Work in a fume hood to minimize inhalation risks.

- First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse thoroughly and seek medical attention .

Advanced Research Questions

Q. How can synthetic yields be optimized in multi-step syntheses of this compound?

- Methodological Answer :

- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and adjust reaction times.

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps to enhance efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane (DCM) aids in Boc deprotection .

- Temperature Control : Maintain low temperatures (-20°C to 0°C) during sensitive steps (e.g., amine protection) to reduce side reactions .

Q. What approaches resolve discrepancies between crystallographic and spectroscopic data during structural validation?

- Methodological Answer :

- Data Cross-Validation : Compare NMR-derived coupling constants (e.g., J = 6.6 Hz for pyrrolidine protons) with crystallographic bond distances .

- Dynamic NMR Studies : Investigate conformational flexibility in solution that may explain differences from solid-state structures.

- Density Functional Theory (DFT) : Calculate theoretical NMR shifts and compare with experimental data to identify misassignments .

Q. How is regioselectivity achieved during pyrazole ring functionalization in derivatives of this compound?

- Methodological Answer :

- Directing Groups : Use electron-withdrawing groups (e.g., -NO₂) on the pyrazole ring to guide substitution to the 4-position .

- Metal-Mediated Coupling : Employ Suzuki-Miyaura reactions with boronic acids to selectively functionalize the 5-position of the pyrazole .

- Protection Strategies : Temporarily protect the amino group to prevent undesired reactivity during ring modification .

Q. What mechanistic considerations guide coupling reagent selection for amide bond formation in its synthesis?

- Methodological Answer :

- Reagent Reactivity : HATU is preferred over EDCI/HOBt for sterically hindered amines due to its superior activation of carboxylic acids .

- Side Reactions : Avoid carbodiimide-based reagents (e.g., DCC) if racemization is a concern.

- Solvent Compatibility : Use DMF or DCM for HATU-mediated couplings to maintain reagent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.